molecular formula C17H21BrClNO B1652858 [2-(4-Chlorophenyl)ethyl](4-ethoxybenzyl)amine hydrobromide CAS No. 1609409-27-9

[2-(4-Chlorophenyl)ethyl](4-ethoxybenzyl)amine hydrobromide

Cat. No.: B1652858
CAS No.: 1609409-27-9
M. Wt: 370.7
InChI Key: LKZXZZXCDPWUIE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)ethylamine hydrobromide: is a chemical compound with the molecular formula C17H21BrClNO.

Chemical Reactions Analysis

2-(4-Chlorophenyl)ethylamine hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: Can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethylamine or benzylamine moieties.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Anhydrous ethanol, methanol, dichloromethane

Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(4-Chlorophenyl)ethylamine hydrobromide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)ethylamine hydrobromide involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(4-Chlorophenyl)ethylamine hydrobromide can be compared with other similar compounds, such as:

    [2-(4-Chlorophenyl)ethyl]amine: Lacks the ethoxybenzyl group, leading to different chemical and biological properties.

    [4-Ethoxybenzyl]amine: Lacks the chlorophenyl group, resulting in distinct reactivity and applications.

    2-(4-Chlorophenyl)ethylamine hydrobromide:

The uniqueness of 2-(4-Chlorophenyl)ethylamine hydrobromide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[(4-ethoxyphenyl)methyl]ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO.BrH/c1-2-20-17-9-5-15(6-10-17)13-19-12-11-14-3-7-16(18)8-4-14;/h3-10,19H,2,11-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZXZZXCDPWUIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609409-27-9
Record name Benzeneethanamine, 4-chloro-N-[(4-ethoxyphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609409-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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